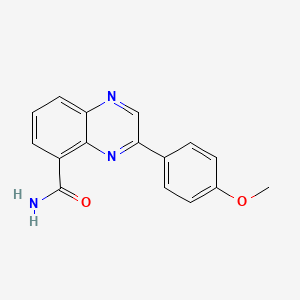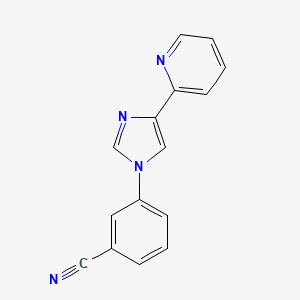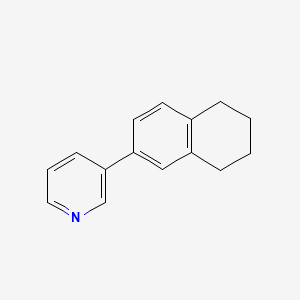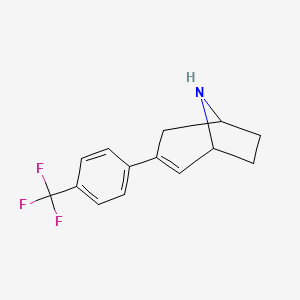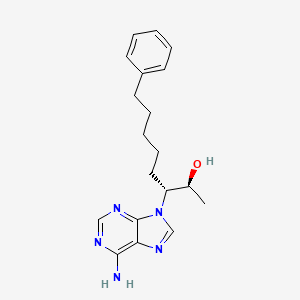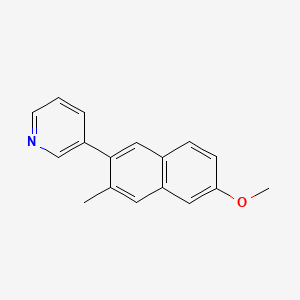
3-(6-Methoxy-3-methylnaphthalen-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxy-3-methylnaphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a naphthalene moiety, which is further functionalized with methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methoxy-3-methylnaphthalen-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the naphthalene moiety is coupled with a halogenated pyridine under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-(6-Methoxy-3-methylnaphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions can occur at the naphthalene moiety, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 3-(6-Hydroxy-3-methylnaphthalen-2-yl)pyridine.
Reduction: 3-(6-Methoxy-3-methylnaphthalen-2-yl)piperidine.
Substitution: Various acylated derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(6-Methoxy-3-methylnaphthalen-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxy-3-methylnaphthalen-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired therapeutic effects .
Similar Compounds:
3-Methoxypyridine: A simpler analog with a single methoxy group on the pyridine ring.
6-Methoxy-2-methylnaphthalene: Lacks the pyridine ring but shares the naphthalene core structure.
3-(2-Naphthyl)pyridine: Similar structure but without the methoxy and methyl substitutions.
Uniqueness: The presence of both electron-donating (methoxy) and electron-withdrawing (pyridine) groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C17H15NO |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
3-(6-methoxy-3-methylnaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C17H15NO/c1-12-8-15-9-16(19-2)6-5-13(15)10-17(12)14-4-3-7-18-11-14/h3-11H,1-2H3 |
Clave InChI |
YGFDDQOJFLQBKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)OC)C=C1C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



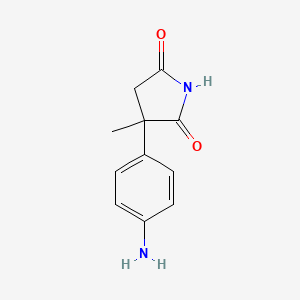
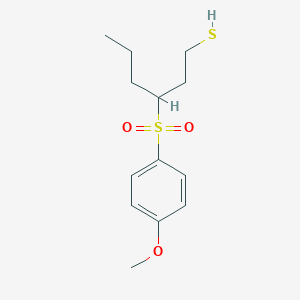
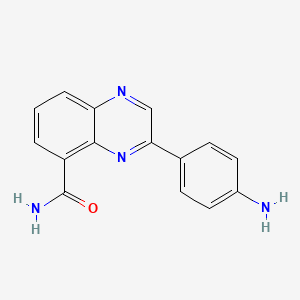
![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
